4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Kinase inhibitor SAR programs frequently encounter confounding variables when using pre-alkylated pyrido[2,3-b][1,4]diazepinone analogs-these lack the critical N5 hydrogen-bond donor and introduce steric bulk that obscures target engagement profiles. This unsubstituted scaffold (CAS 757966-64-6) eliminates those variables, providing the native N5 secondary amine essential for systematic derivatization and baseline CDK inhibitory activity benchmarking. • Functionalizable N5 handle enables regiospecific library synthesis without the ~50° dihedral angle distortion observed in alkylated derivatives. • MW 163.18 meets fragment library criteria; demonstrated antiproliferative activity against HeLa, A549, HepG2, and MCF-7 cell lines. • ≥95% purity ensures batch-to-batch consistency for hit-to-lead optimization and focused library production.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 757966-64-6
Cat. No. B1454466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
CAS757966-64-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC=N2)NC1=O
InChIInChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12)
InChIKeyFTJBUDNRWYUVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-b][1,4]diazepin-2(3H)-one (CAS 757966-64-6) – Overview


4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one (CAS 757966-64-6) is an unsubstituted bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered 1,4-diazepin-2-one moiety. With a molecular formula of C₈H₉N₃O and a molecular weight of 163.18 g/mol [1], this compound serves as a versatile core scaffold for medicinal chemistry programs targeting kinases, particularly cyclin-dependent kinases (CDKs), and for the development of antiproliferative agents . The unsubstituted nature of this scaffold at the N5 position distinguishes it from alkylated analogs, making it the preferred starting point for researchers requiring a functionalizable amine handle for further derivatization or for establishing baseline structure-activity relationship (SAR) data [2]. Commercially available at ≥95% purity , this compound provides a consistent, procurement-ready starting material for hit-to-lead optimization and focused library synthesis.

Scaffold Type
Unsubstituted N5 secondary amine for derivatization
Fragment Screening
Low molecular weight supports fragment-library fit
Kinase Pathway Context
Reported CDK interaction for target-based studies

Limitations of N5-Alkylated Analog Substitution


The pyrido[2,3-b][1,4]diazepin-2(3H)-one scaffold exhibits marked functional divergence based on substitution at the N5 position. The unsubstituted parent compound (CAS 757966-64-6) provides a secondary amine at N5, offering a nucleophilic handle for site-specific derivatization and distinct hydrogen-bonding donor capacity [1]. In contrast, N5-alkylated derivatives—such as the 5-ethyl (MW 191.23 g/mol) and 5-isopropyl (MW 205.26 g/mol) analogs—present tertiary amines that eliminate hydrogen-bond donation at this position and introduce steric bulk, fundamentally altering their target engagement profiles and pharmacokinetic properties . The regiospecific synthesis of these compounds from 2,3-diaminopyridines is well-established, but substitution patterns critically influence the resulting molecular geometry, as demonstrated by X-ray crystallography showing dihedral angles of approximately 50° between pyridine and substituent planes in alkylated derivatives . Consequently, researchers cannot interchange these compounds in SAR studies or biological assays without introducing confounding variables in target binding, selectivity, and downstream cellular effects.

Target Scaffold (Unsubstituted)
✓N5 secondary amine with H-bond donor capacity
✓Molecular weight well below fragment limit (≤250 Da)
✓Minimal conformational distortion; derivatizable handle
N5-Alkylated Analogs (Ethyl, Isopropyl)
Tertiary amine eliminates H-bond donation; may alter hinge binding
Higher mass reduces ligand efficiency and optimization space
Induced ~50° dihedral angle; N5 substitution is terminal, not derivatizable

Evidence: Unsubstituted vs. N5-Substituted Analogs


Molecular Weight Advantage for Fragment-Based Screening

The unsubstituted 4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has a molecular weight of 163.18 g/mol . This represents a 17.2% reduction compared to the 5-ethyl analog (191.23 g/mol) and a 25.8% reduction relative to the 5-isopropyl analog (205.26 g/mol) . For fragment-based drug discovery campaigns, where maintaining molecular weight below 250 Da is a standard criterion for fragment libraries, this lower mass translates directly to higher ligand efficiency metrics and leaves greater room for subsequent optimization without exceeding Lipinski's Rule of Five thresholds.

Fragment MW Advantage
Head-to-head
163.18 g/mol vs. 191.23 (ethyl) and 205.26 (isopropyl)
Supports fragment-library fit; lower ligand mass leaves optimization headroom
Calculated from molecular formulas per vendor datasheets
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Hydrogen-Bond Donor Capacity at N5 Position

The unsubstituted parent compound (CAS 757966-64-6) possesses a secondary amine at the N5 position of the diazepinone ring, enabling it to function as a hydrogen-bond donor (HBD) [1]. In contrast, both the 5-ethyl analog (CAS not provided in source, vendor catalog EVT-11914788) and 5-isopropyl analog (CAS 1508417-61-5) contain tertiary amines at N5 due to alkyl substitution, which completely eliminates HBD capacity at this position. This functional difference has mechanistic implications for kinase inhibition: the parent scaffold's NH group can form a hydrogen bond with the hinge region of ATP-binding pockets in kinases such as CDKs, a critical interaction for inhibitor potency and selectivity .

H-Bond Donor at N5
Class-level inference
Target: 1 HBD (secondary amine) vs. Alkylated: 0 HBD (tertiary amine)
N5 HBD may enable distinct kinase hinge-region contacts not reproducible with alkylated analogs
Structural analysis from PubChem; binding mode confirmation recommended
Structure-Activity Relationship Kinase Inhibitor Design Hydrogen Bonding

Synthetic Accessibility and Derivatization Potential

A regiospecific synthetic route to 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones has been established via the reaction of 2,3-diaminopyridines with ethyl aroylacetates [1]. The unsubstituted 4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one scaffold represents the foundational structure from which nine distinct derivatives (compounds 17-25) were generated, including fluoro-substituted variants [1]. X-ray crystallography of these derivatives reveals that alkyl substitution induces molecular distortion, with a dihedral angle of approximately 50° between the pyridine plane and substituent planes . The unsubstituted parent compound avoids this conformational perturbation, providing a more planar and predictable scaffold for initial SAR exploration.

Derivatization Potential
Supporting evidence
Unsubstituted scaffold avoids ~50° dihedral distortion; enables further N5 functionalization
Versatile intermediate for focused library synthesis; alkylated analogs are terminal
X-ray crystallography of derivatives (ACS Omega, 2020)
Regiospecific Synthesis Medicinal Chemistry Scaffold Derivatization

CDK Inhibition and Antiproliferative Activity

The unsubstituted 4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one scaffold has been shown to interact with cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression . The compound binds to the CDK active site through hydrogen bonding and hydrophobic interactions, resulting in enzyme inhibition and subsequent effects on cell proliferation . In vitro studies have demonstrated antiproliferative activity against multiple human cancer cell lines, including HeLa (cervical), A549 (lung), HepG2 (liver), and MCF-7 (breast) . While specific IC₅₀ values for the parent compound are not available in the current literature, the demonstrated mechanism of CDK inhibition provides a validated biological rationale for selecting this scaffold in oncology-focused medicinal chemistry programs.

CDK Interaction
Data to verify
Reported CDK inhibition; antiproliferative activity in HeLa, A549, HepG2, MCF-7 cell lines observed
Supports cell-model endpoint review; IC₅₀ not confirmed for parent compound
Class-level inference; specific potency requires validation
Cyclin-Dependent Kinase Inhibition Antiproliferative Activity Cancer Cell Lines

Applications for Pyrido[2,3-b][1,4]diazepin-2(3H)-one


Fragment-Based Drug Discovery for Kinase Targets

With a molecular weight of 163.18 g/mol—substantially lower than N5-alkylated analogs—this unsubstituted scaffold meets fragment library criteria and enables efficient hit identification against kinase targets including CDKs . The retained secondary amine at N5 provides a hydrogen-bond donor for hinge-region interactions, while the low mass permits subsequent optimization without exceeding drug-likeness thresholds . Procurement from vendors offering ≥95% purity ensures consistent starting material quality for fragment screening campaigns.

SAR Baseline Reference for N5-Derivative Studies

For laboratories conducting structure-activity relationship studies on pyrido[2,3-b][1,4]diazepinone analogs, this unsubstituted compound serves as the essential baseline reference . The N5 secondary amine provides a functional handle for site-specific derivatization that is absent in pre-alkylated analogs, enabling researchers to systematically explore substitution effects on kinase inhibition and antiproliferative activity . The compound's CDK inhibitory activity against HeLa, A549, HepG2, and MCF-7 cell lines provides a validated biological benchmark for assessing derivative performance .

Focused Library Synthesis via Regiospecific Derivatization

This unsubstituted scaffold is the optimal starting material for generating focused libraries of pyrido[2,3-b][1,4]diazepinone derivatives via regiospecific synthetic routes . The established methodology using 2,3-diaminopyridines with ethyl aroylacetates enables the production of diverse analogs with varied substitution patterns . Unlike N5-alkylated compounds, which are terminal products with respect to N5 substitution, the unsubstituted scaffold provides a versatile intermediate for synthesizing fluoro-substituted, aryl-modified, and other derivatives while avoiding the conformational distortion (~50° dihedral angle) observed in pre-alkylated analogs .

CDK-Targeted Oncology Drug Discovery

The demonstrated mechanism of cyclin-dependent kinase (CDK) inhibition, coupled with antiproliferative activity against cervical, lung, liver, and breast cancer cell lines, positions this scaffold for oncology drug discovery programs . The compound's ability to induce cell cycle arrest via CDK active-site binding—mediated by hydrogen bonding and hydrophobic interactions—provides a biologically validated starting point for medicinal chemistry optimization . Researchers procuring this compound for CDK inhibitor programs benefit from a scaffold with an established mechanism distinct from earlier-generation diazepine compounds that showed no appreciable pharmacological activity .

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Sub-250 Da scaffold with derivatizable amine
Ligand efficiency and hinge-binding verification
N5-derivatization SAR studies
Unsubstituted N5 secondary amine handle
Comparative CDK inhibition profiling
Regiospecific library synthesis
Versatile intermediate with minimal conformational bias
Derivative yield and structural confirmation
Cancer cell-line pathway studies
Reported CDK interaction context
Cell proliferation endpoint review

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